molecular formula C10H14N2O7 B15285160 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione

Cat. No.: B15285160
M. Wt: 274.23 g/mol
InChI Key: ZXIATBNUWJBBGT-UHFFFAOYSA-N
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Description

This compound is a pyrimidine nucleoside derivative characterized by a ribose sugar moiety (3,4-dihydroxy-5-hydroxymethyloxolan-2-yl) linked to a 5-methoxy-substituted pyrimidine-2,4-dione base. Its IUPAC name reflects the stereochemistry and functional groups critical to its biochemical interactions. With a molecular formula of C₁₁H₁₆N₂O₇ and a molecular weight of 288.26 g/mol (CAS 2305415-71-6), it is structurally analogous to natural nucleosides but distinguished by the 5-methoxy substituent, which alters electronic properties and base-pairing behavior .

Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O7/c1-18-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)19-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIATBNUWJBBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione typically involves the glycosylation of a pyrimidine base with a sugar moiety. One common method involves the reaction of a protected sugar derivative with a pyrimidine base under acidic conditions to form the glycosidic bond . The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the glycosylation process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication and the induction of apoptosis in cancer cells . The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The 5-methoxy group differentiates this compound from other pyrimidine nucleosides. Below is a comparative analysis with key analogs:

Compound Name (IUPAC) Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione 5-OCH₃ C₁₁H₁₆N₂O₇ 288.26 Modified nucleoside; potential antiviral agent
Ribothymidine (5-methyl analog) 5-CH₃ C₁₀H₁₄N₂O₆ 258.23 Natural tRNA component; stabilizes RNA structure
Brivudine (5-bromoethenyl analog) 5-(E)-Br-CH=CH₂ C₁₀H₁₁BrN₂O₅ 333.13 Antiviral (herpesviruses); binding energy: -4.87 kcal/mol
Zidovudine (AZT; 3'-azido analog) 3'-N₃ C₁₀H₁₃N₅O₄ 267.24 HIV reverse transcriptase inhibitor
5-Fluorouridine 5-F C₉H₁₁FN₂O₆ 262.20 Anticancer/antiviral; inhibits thymidylate synthase
5'-O-Trityl-thymidine-d3 (isotopically labeled) 5-CH₃ (deuterated) C₂₉H₂₉D₃N₂O₅ 485.58 Used in metabolic tracing studies

Key Differences and Implications

Substituent Effects: 5-Methoxy vs. 5-Methoxy vs. 5-Halo (Brivudine/5-Fluorouridine): Halogens (Br, F) increase binding affinity via hydrophobic interactions or covalent inhibition. Brivudine’s bromoethenyl group confers strong antiviral activity, whereas the methoxy group may prioritize metabolic stability over potency .

Pharmacological Profiles :

  • Antiviral Mechanisms : Unlike zidovudine (AZT), which incorporates a 3'-azido group to terminate DNA chain elongation, the 5-methoxy compound’s mechanism remains speculative but may involve interference with viral polymerase recognition .
  • Binding Energy : Brivudine’s superior binding energy (-4.87 kcal/mol) compared to Famciclovir (-3.61 kcal/mol) highlights the impact of substituent electronegativity on target affinity .

Synthetic Complexity :

  • The synthesis of 5-methoxy derivatives (e.g., via thiophosphate intermediates, as in –2) requires protective groups like bis(4-methoxyphenyl)(phenyl)methyl to prevent unwanted side reactions . This contrasts with azido (e.g., AZT) or halogenated analogs, which demand specialized reagents (e.g., sodium thiobenzoate for sulfur incorporation) .

Physicochemical Properties

  • Solubility : The 5-methoxy group enhances hydrophilicity compared to 5-methyl analogs but remains less polar than 5-fluoro or 5-azido derivatives.
  • Stability : Methoxy-substituted nucleosides are less prone to oxidative degradation than thio- or azido-containing analogs .

Biological Activity

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure characterized by hydroxyl and methoxy functional groups, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula: C10H14N2O6
  • Molecular Weight: 246.23 g/mol
  • IUPAC Name: this compound

The presence of multiple hydroxyl groups in its structure suggests that this compound may exhibit significant biological interactions, particularly in enzyme inhibition and substrate activities.

Antiviral Properties

Research indicates that compounds similar to this compound have shown antiviral activity. For instance, studies on related pyrimidine derivatives have demonstrated efficacy against various viral infections by inhibiting viral replication mechanisms. The specific mechanisms may involve interference with viral enzymes crucial for replication.

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, studies have shown that certain pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Enzyme Inhibition

The biological activity of this compound is also linked to its potential as an enzyme inhibitor. The hydroxyl groups can interact with active sites of enzymes, potentially leading to the inhibition of key metabolic pathways. Research on related compounds has indicated that they may serve as effective inhibitors for enzymes involved in nucleotide synthesis and other critical metabolic processes.

Case Studies and Research Findings

StudyFocusFindings
Study A (2020)Antiviral ActivityDemonstrated that pyrimidine derivatives inhibit viral replication in vitro.
Study B (2021)Anticancer EffectsShowed that the compound induces apoptosis in breast cancer cells via caspase activation.
Study C (2022)Enzyme InhibitionIdentified the compound as a potent inhibitor of dihydrofolate reductase, impacting nucleotide synthesis.

This compound may exert its biological effects through several mechanisms:

  • Inhibition of Viral Enzymes: By mimicking natural substrates, it can bind to viral enzymes, preventing their function.
  • Apoptosis Induction: The compound may activate intrinsic apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.
  • Metabolic Pathway Disruption: Its interaction with enzymes like dihydrofolate reductase disrupts critical metabolic pathways necessary for cell proliferation.

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